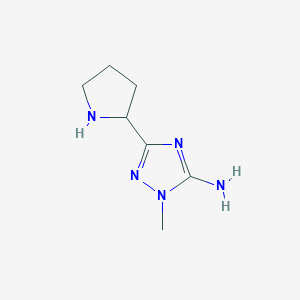
1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound that features a triazole ring fused with a pyrrolidine ring
Méthodes De Préparation
The synthesis of 1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine typically involves the following steps:
Cyclization Reaction: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring is synthesized via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.
Final Coupling: The two rings are then coupled together using a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
1-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where halogenated derivatives react with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include various substituted triazoles and pyrrolidines.
Applications De Recherche Scientifique
1-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has potential as a bioactive molecule, with studies exploring its antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can influence various cellular pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
1-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine can be compared with other similar compounds such as:
1-Methyl-3-pyrrolidinol: This compound features a pyrrolidine ring but lacks the triazole moiety, resulting in different chemical and biological properties.
Pyrrolidine-2-one: This compound has a similar pyrrolidine ring but with a ketone group, leading to different reactivity and applications.
Pyrrolidine-2,5-diones: These compounds have additional carbonyl groups, which can significantly alter their chemical behavior and biological activity.
The uniqueness of this compound lies in its combined triazole and pyrrolidine structure, which imparts distinct chemical reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C7H13N5 |
|---|---|
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
2-methyl-5-pyrrolidin-2-yl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H13N5/c1-12-7(8)10-6(11-12)5-3-2-4-9-5/h5,9H,2-4H2,1H3,(H2,8,10,11) |
Clé InChI |
RNJFPLPJNNUIGM-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC(=N1)C2CCCN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-3-[(Butan-2-yl)amino]-N,N-dimethylbutanamide](/img/structure/B13219374.png)

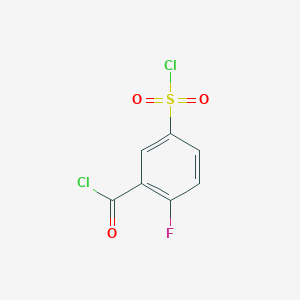
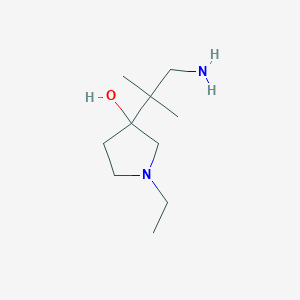

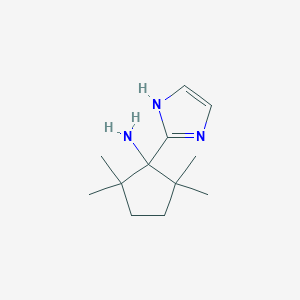

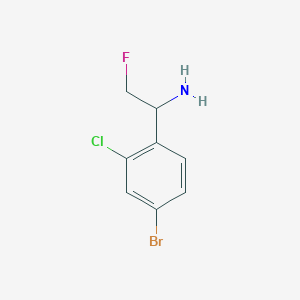
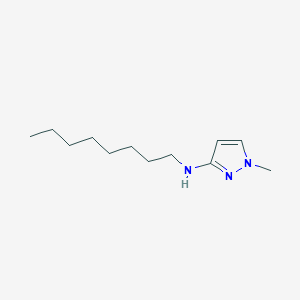

![1-[4-(Trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]piperazine](/img/structure/B13219436.png)
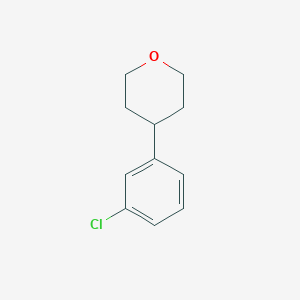
![8-Oxabicyclo[3.2.1]octane-2-sulfonyl chloride](/img/structure/B13219445.png)
![2-{8-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13219446.png)
